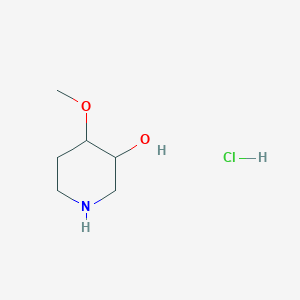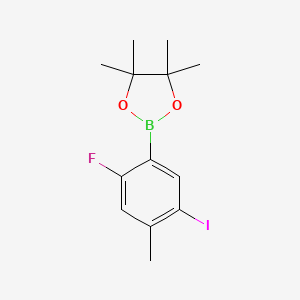![molecular formula C45H73NO35 B14035305 N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide is a highly complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including:
Formation of the multi-cyclic backbone: This could involve cyclization reactions, possibly using Diels-Alder reactions or other cycloaddition methods.
Hydroxylation: Introduction of hydroxyl groups might be achieved through oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Functionalization: The addition of hydroxymethyl groups could be done through reactions with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient methods. This might involve:
Optimization of reaction conditions: Ensuring high yields and purity through controlled temperature, pressure, and pH.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification processes: Utilizing chromatography or crystallization techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound could undergo further oxidation to introduce more functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield more hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound’s unique structure might make it a candidate for use as a catalyst in organic reactions.
Material Science: Its multi-cyclic nature could lend itself to applications in the development of new materials with specific properties.
Biology and Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, given its complex structure and multiple functional groups.
Biochemical Research: It might be used as a probe or reagent in biochemical assays.
Industry
Polymer Science: The compound could be used in the synthesis of novel polymers with unique properties.
Nanotechnology: Its structure might be suitable for applications in nanotechnology, such as the development of nanocarriers for drug delivery.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodextrins: These are cyclic oligosaccharides with multiple hydroxyl groups, similar to the hydroxylation pattern in the compound.
Calixarenes: These are cyclic compounds with potential for functionalization, similar to the multi-cyclic backbone of the compound.
Uniqueness
The unique combination of extensive hydroxylation and a large, multi-cyclic structure sets this compound apart from others
Propriétés
Formule moléculaire |
C45H73NO35 |
|---|---|
Poids moléculaire |
1188.0 g/mol |
Nom IUPAC |
N-[[(1S,3R,5R,6S,8R,10R,11S,13S,15S,16R,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44S,45S,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C45H73NO35/c1-2-17(53)46-3-10-32-18(54)25(61)39(68-10)76-33-11(4-47)70-41(27(63)20(33)56)78-35-13(6-49)72-43(29(65)22(35)58)80-37-15(8-51)74-45(31(67)24(37)60)81-38-16(9-52)73-44(30(66)23(38)59)79-36-14(7-50)71-42(28(64)21(36)57)77-34-12(5-48)69-40(75-32)26(62)19(34)55/h2,10-16,18-45,47-52,54-67H,1,3-9H2,(H,46,53)/t10-,11-,12-,13+,14+,15+,16+,18-,19-,20-,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35+,36+,37+,38+,39-,40-,41-,42+,43+,44+,45+/m1/s1 |
Clé InChI |
NNRSCYSGPHJCJH-HMCGAXTOSA-N |
SMILES isomérique |
C=CC(=O)NC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
SMILES canonique |
C=CC(=O)NCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







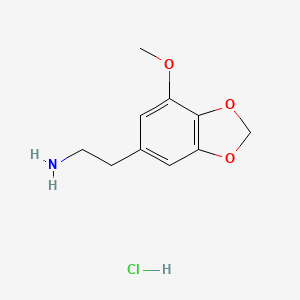
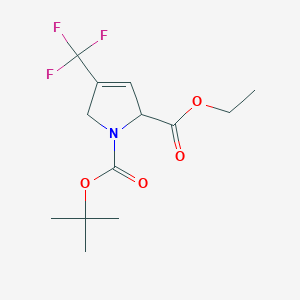

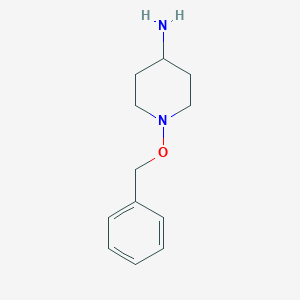
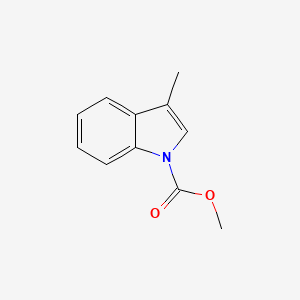
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)

